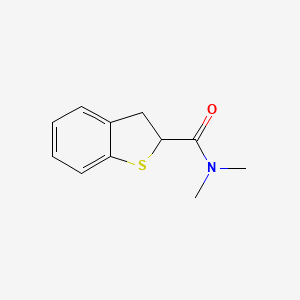
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one, also known as MPPC, is a chemical compound that has been studied for its potential therapeutic applications. MPPC belongs to the class of pyridazinone derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves its ability to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance cognitive function. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include its ability to exhibit various biochemical and physiological effects, as well as its potential therapeutic applications. However, the limitations of using 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in lab experiments include the need for further research to determine its safety and efficacy, as well as the potential for toxicity at high doses.
将来の方向性
There are several future directions for the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, the development of new synthesis methods for 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one may lead to improved yields and reduced costs. Finally, the study of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one in combination with other compounds may lead to the development of more effective therapeutic treatments.
合成法
The synthesis of 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one involves the condensation of 2-phenylpyrrolidine-1-carboxylic acid with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, followed by reduction of the nitro group to an amine group. The resulting product is then acylated with ethyl chloroformate to obtain 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one.
科学的研究の応用
2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-Methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-6-(2-phenylpyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-15(20)10-9-13(17-18)16(21)19-11-5-8-14(19)12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQYJTPJUAHWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

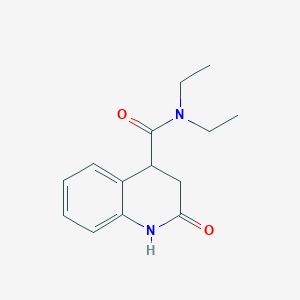

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)
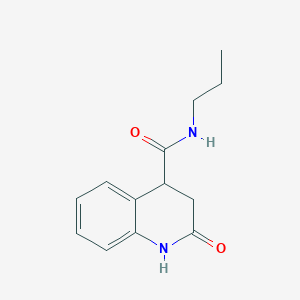

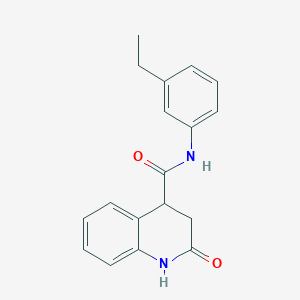
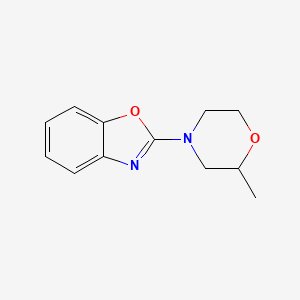
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
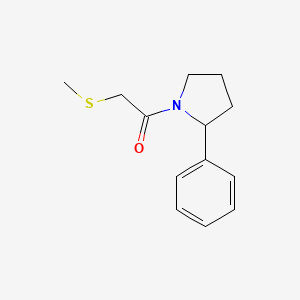

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

